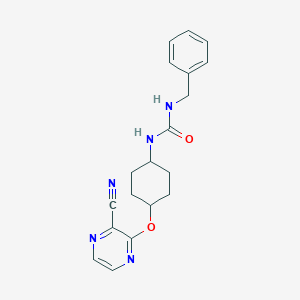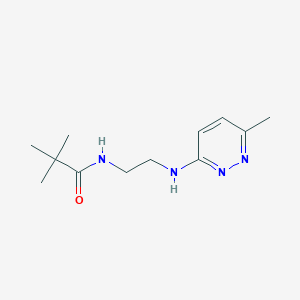
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide, also known as MPA-N, is a novel compound that has gained attention in the scientific community for its potential in various research applications.
Mécanisme D'action
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide is believed to exert its effects by binding to the dopamine and norepinephrine transporter proteins, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action is similar to that of commonly used ADHD medications such as methylphenidate and amphetamine.
Biochemical and physiological effects:
This compound has been shown to increase the release of dopamine and norepinephrine in various brain regions, including the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter release is believed to underlie the cognitive and behavioral effects of this compound, such as improved attention, memory, and motor function. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and potential for use in various research applications. However, this compound also has some limitations, including its relatively low potency compared to other dopamine and norepinephrine reuptake inhibitors, and its potential for off-target effects due to its binding to other proteins in addition to the dopamine and norepinephrine transporters.
Orientations Futures
There are several future directions for research on N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide. One area of interest is the development of more potent analogs of this compound with improved selectivity for the dopamine and norepinephrine transporters. Another area of interest is the investigation of the potential therapeutic effects of this compound in various neurological and psychiatric disorders, such as Parkinson's disease, ADHD, and depression. Finally, the use of this compound as a lead compound for the development of new anticancer agents is another promising direction for future research.
Méthodes De Synthèse
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide involves the reaction of 6-methylpyridazine-3-carboxylic acid with pivaloyl chloride, followed by the reaction of the resulting pivaloyl ester with 1,2-diaminoethane. The final product is obtained by purification through column chromatography. This synthesis method has been reported to yield this compound with high purity and yield.
Applications De Recherche Scientifique
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide has been reported to have potential in various research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, suggesting its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, this compound has been shown to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-5-6-10(16-15-9)13-7-8-14-11(17)12(2,3)4/h5-6H,7-8H2,1-4H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWYRXWLQGLBIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)
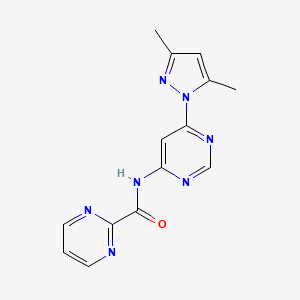
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)

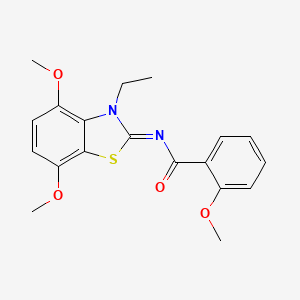

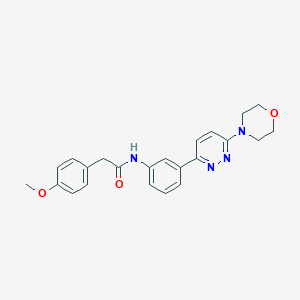
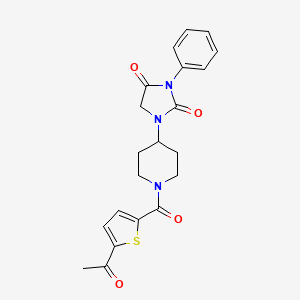
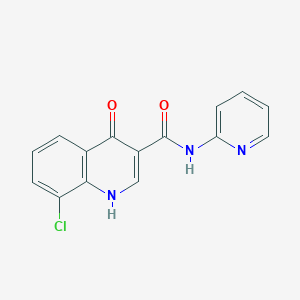
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
